molecular formula C9H7NO4 B1594102 2,4-Dioxo-4-pyridin-3-ylbutanoic acid CAS No. 394655-14-2

2,4-Dioxo-4-pyridin-3-ylbutanoic acid

Cat. No. B1594102
M. Wt: 193.16 g/mol
InChI Key: PISWNSJFMUGNKU-UHFFFAOYSA-N
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Description

2,4-Dioxo-4-pyridin-3-ylbutanoic acid is a chemical compound with the empirical formula C9H7NO4 and a molecular weight of 193.16 . It is primarily used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 2,4-Dioxo-4-pyridin-3-ylbutanoic acid can be represented by the SMILES string OC(=O)C(=O)CC(=O)c1cccnc1 . This indicates that the molecule contains a pyridine ring attached to a butanoic acid chain with two carbonyl groups.

Scientific Research Applications

Selective Oxygen Reduction to Water 2,4-Dioxo-4-pyridin-3-ylbutanoic acid, through its pyridyl derivatives, has shown significance in the electrocatalytic reduction of dioxygen in aqueous acidic solutions. Notably, Fe(III)-meso-tetra(pyridyl)porphyrins, which feature pyridyl groups, demonstrate a preference for the 4-electron reduction pathway of dioxygen to water. This selectivity is attributed to the inward-facing pyridinium groups which, despite their distance from the iron center, influence proton delivery, highlighting their potential in enhancing selective oxygen reduction processes (Matson et al., 2012).

Ligand Synthesis and Coordination Chemistry The compound has been implicated in the synthesis and coordination chemistry of ligands, such as derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine. These ligands are noted for their versatility in forming luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical spin-state transitions. The comparison with terpyridines indicates both the advantages and challenges of using pyridyl derivatives in coordination chemistry (Halcrow, 2005).

Unusual Heterocyclic Chemotypes In the realm of organic chemistry, the use of 3-arylglutaconic acids in conjunction with amines and aromatic aldehydes has led to the unexpected formation of 4,6-diaryl 1,6-dihydropyridine-2(3 H)-ones. These compounds represent a rare heterocyclic chemotype, paving the way for novel biological investigations. Their potential oxidation into 2-pyridone counterparts or reduction to cis-configured 4,6-diaryl 2-piperidones illustrates the diverse applications of pyridyl derivatives in synthesizing bioactive compound scaffolds (Firsov et al., 2019).

Herbicide Degradation The compound's derivatives have been explored in the degradation of herbicides like 2,4-DP (2-(2,4-dichlorophenoxy)-propionic acid) through environmentally friendly electrochemical methods. Techniques such as anodic oxidation, electro-Fenton, and photoelectro-Fenton have demonstrated the capability for complete mineralization of 2,4-DP, indicating the potential for decontaminating wastewaters containing such herbicides. The generation of hydroxyl radicals plays a crucial role in breaking down final carboxylic acids, showcasing the environmental applications of pyridyl derivatives (Brillas et al., 2007).

Safety And Hazards

As with all chemicals, safe handling of 2,4-Dioxo-4-pyridin-3-ylbutanoic acid is crucial. It is classified as a combustible solid . More detailed safety and hazard information should be available in its Material Safety Data Sheet (MSDS).

properties

IUPAC Name

2,4-dioxo-4-pyridin-3-ylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c11-7(4-8(12)9(13)14)6-2-1-3-10-5-6/h1-3,5H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISWNSJFMUGNKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)CC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50333673
Record name 2,4-dioxo-4-pyridin-3-ylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50333673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dioxo-4-pyridin-3-ylbutanoic acid

CAS RN

394655-14-2
Record name 2,4-dioxo-4-pyridin-3-ylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50333673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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